molecular formula C7H15NO B1374627 4-Hydroxy-4-methyl-hexahydro-1H-azepine CAS No. 740758-27-4

4-Hydroxy-4-methyl-hexahydro-1H-azepine

Cat. No. B1374627
M. Wt: 129.2 g/mol
InChI Key: NUSFCKJOSCESDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

4-Hydroxy-4-methyl-hexahydro-1H-azepine is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Seven-membered heterocyclic compounds like azepines have great pharmacological and therapeutic implications . They are the structural basis among the important natural and synthetic biologically active substances, which stimulates the development of new synthetic strategies of the intermolecular and intramolecular cyclization .

Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . The systematically designed schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc., using similar moieties by various researchers .

“4-Hydroxy-4-methyl-Hexahydro-1H-azepine hydrochloride” is a solid substance with a molecular weight of 165.66 . The compound is used in scientific research, but the specific applications are not mentioned .

In general, seven-membered heterocyclic compounds like azepines, which include “4-Hydroxy-4-methyl-hexahydro-1H-azepine”, have great pharmacological and therapeutic implications . They are used in the synthesis of different derivatives of azepine, azepinone, azepane, etc .

“4-Hydroxy-4-methyl-Hexahydro-1H-azepine hydrochloride” is a solid substance with a molecular weight of 165.66 . The compound is used in scientific research, but the specific applications are not mentioned .

In general, seven-membered heterocyclic compounds like azepines, which include “4-Hydroxy-4-methyl-hexahydro-1H-azepine”, have great pharmacological and therapeutic implications . They are used in the synthesis of different derivatives of azepine, azepinone, azepane, etc .

Safety And Hazards

The safety information for 4-Hydroxy-4-methyl-hexahydro-1H-azepine includes several hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4-methylazepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9)3-2-5-8-6-4-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSFCKJOSCESDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylazepan-4-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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